3-Ethynylpyridine

Descripción

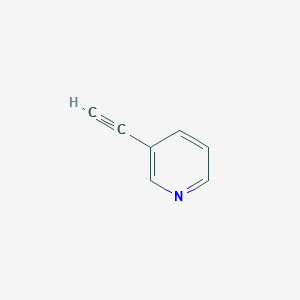

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c1-2-7-4-3-5-8-6-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRPXACRDTXENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947958 | |

| Record name | 3-Ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-23-8, 121697-66-3 | |

| Record name | 3-Ethynylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynylpyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring a pyridine (B92270) ring coupled with a reactive ethynyl (B1212043) group, allows for a wide range of chemical transformations. This document provides a comprehensive overview of the chemical properties, structural details, and key synthetic methodologies for this compound, presented as a technical guide for researchers and professionals in drug development. All quantitative data is summarized in structured tables, and a detailed experimental protocol for a common synthetic route is provided. Additionally, visualizations of the chemical structure and a representative synthetic workflow are included to facilitate understanding.

Chemical Structure and Identification

This compound is an organic compound characterized by a pyridine ring substituted with an ethynyl group at the 3-position. The presence of the nitrogen atom in the aromatic ring and the carbon-carbon triple bond confers unique reactivity to the molecule.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2510-23-8[1][2][3] |

| Molecular Formula | C₇H₅N[1][2][3] |

| SMILES | C#CC1=CN=CC=C1[1][3] |

| InChI Key | CLRPXACRDTXENY-UHFFFAOYSA-N[1][3] |

Diagram 1: Chemical Structure of this compound

References

An In-depth Technical Guide on the Physical Properties of 3-Ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpyridine is a heterocyclic building block of significant interest in medicinal chemistry, organic synthesis, and materials science. Its unique structure, combining the aromaticity of a pyridine (B92270) ring with the reactivity of a terminal alkyne, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including targeted anti-cancer drugs and functional polymers.[1] This document provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and property determination, and logical workflows to support its application in research and development.

Core Physical and Chemical Properties

This compound is a low-melting solid that may appear as a colorless to pale yellow or light brown substance.[2] It is characterized by its pungent odor. A summary of its key physical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N | [3][4] |

| Molecular Weight | 103.12 g/mol | [3][4] |

| Melting Point | 39-40 °C | [2][4][5] |

| Boiling Point | 180-182 °C (at 760 mmHg) 83-84 °C (at 30 mmHg) | [1][2][4] |

| Density | ~1.02 - 1.039 g/mL (at 25 °C) | [1][5] |

| Appearance | Colorless to pale yellow liquid/solid; Pale yellow to light brown solid | [1][2] |

| Solubility | Poorly soluble in water. Soluble in organic solvents (ethanol, diethyl ether, dichloromethane). | [1] |

| Flash Point | 56.67 - 62 °C | [5] |

| Refractive Index | ~1.543 | [5] |

| LogP | 0.91 - 1.1 | [3][5] |

| CAS Number | 2510-23-8 | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its fundamental physical properties are crucial for its effective use and characterization.

The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper(I) complexes.[6][7]

Objective: To synthesize this compound from 3-bromopyridine (B30812) and an acetylene (B1199291) source.

Materials:

-

3-bromopyridine

-

Trimethylsilylacetylene (TMSA)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA), distilled and purged with N₂

-

Methanol

-

Potassium hydroxide (B78521) (KOH)

-

Anhydrous solvents (e.g., THF or DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with 3-bromopyridine, PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (1-2 mol%).[8]

-

Inert Atmosphere: The flask is evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.[8]

-

Solvent and Reagent Addition: Anhydrous triethylamine is added via syringe. The mixture is stirred to dissolve the solids. Trimethylsilylacetylene (1.1-1.2 equivalents) is then added dropwise via syringe.[8]

-

Reaction Execution: The reaction mixture is stirred at room temperature or heated gently (e.g., to 50-70 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[9]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.[8]

-

Deprotection: The crude product (3-((trimethylsilyl)ethynyl)pyridine) is dissolved in methanol. Potassium hydroxide is added, and the mixture is stirred at room temperature for 1-3 hours to cleave the trimethylsilyl (B98337) (TMS) group.[8]

-

Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.[8]

2.2.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound.[10][11]

Procedure:

-

A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[12][13]

-

The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube with a heating bath).[10]

-

The sample is heated rapidly to obtain an approximate melting point, then allowed to cool.[10]

-

A second determination is performed with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[10]

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A pure sample will exhibit a sharp melting range of 0.5-1.0 °C.[10]

2.2.2. Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the atmospheric pressure.[14][15]

Procedure:

-

A small amount of liquid this compound is placed in a fusion tube or a small test tube.[14][16]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with its open end submerged in the liquid.[14][16]

-

The fusion tube is attached to a thermometer and heated slowly and uniformly in a heating block or Thiele tube.[14][16]

-

As the liquid heats, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip.[14]

-

Alternatively, the apparatus is heated until a steady stream of bubbles emerges, then allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[15][17]

Mandatory Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Sonogashira coupling.

Caption: Workflow for the synthesis of this compound.

The structural identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Caption: Spectroscopic methods for characterizing this compound.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals are expected in the aromatic region for the pyridine ring protons and a distinct singlet for the acetylenic proton.[18][19][20]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show signals for the pyridine ring carbons and the two sp-hybridized carbons of the alkyne group.[21]

-

FT-IR Spectroscopy: Infrared spectroscopy is used to identify functional groups. The spectrum of this compound will prominently feature a sharp absorption band for the C≡C triple bond stretch (around 2100-2260 cm⁻¹) and a sharp band for the ≡C-H stretch (around 3300 cm⁻¹). Vibrations corresponding to the aromatic pyridine ring will also be present.[21][22][23][24][25]

-

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) corresponding to the molecular weight of 103.12 would be observed, along with characteristic fragment ions resulting from the decomposition of the parent molecule.[3][21][26]

References

- 1. This compound | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]

- 2. This compound | 2510-23-8 [chemicalbook.com]

- 3. This compound | C7H5N | CID 186003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-エチニルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CAS#:2510-23-8 | Chemsrc [chemsrc.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. athabascau.ca [athabascau.ca]

- 12. Determination of Melting Point of An Organic Compound | PDF | Melting Point | Melting [scribd.com]

- 13. byjus.com [byjus.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. byjus.com [byjus.com]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. 3-Ethylpyridine(536-78-7) 1H NMR spectrum [chemicalbook.com]

- 19. This compound(2510-23-8) 1H NMR [m.chemicalbook.com]

- 20. youtube.com [youtube.com]

- 21. rsc.org [rsc.org]

- 22. dev.spectrabase.com [dev.spectrabase.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Synthesis of 3-Ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpyridine is a pivotal building block in medicinal chemistry and materials science, prized for its rigid acetylenic linker and the electronic properties of its pyridine (B92270) ring. Its synthesis is a critical step in the development of numerous therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the widely employed Sonogashira coupling and the related Stephens-Castro coupling. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to equip researchers with the knowledge to effectively synthesize and utilize this versatile compound.

Introduction

The unique structural and electronic features of this compound, namely its terminal alkyne and pyridine functionalities, make it an invaluable synthon in organic chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metals, while the ethynyl (B1212043) group provides a linear and rigid scaffold for molecular construction. These properties have led to its incorporation into a wide array of biologically active molecules and advanced materials. This guide details the most common and efficient methods for its synthesis, providing both theoretical understanding and practical guidance.

Synthesis Pathways

The synthesis of this compound predominantly relies on cross-coupling reactions that form the carbon-carbon bond between the pyridine ring and the ethynyl group. The two most prominent methods are the Sonogashira coupling and the Stephens-Castro coupling.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[1] It is the most common and versatile method for the synthesis of this compound. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]

A general scheme for the Sonogashira coupling to produce this compound is as follows:

Caption: General scheme of Sonogashira coupling for this compound synthesis.

The reaction mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 3-halopyridine to form a Pd(II) complex.

-

Transmetalation: The Pd(II) complex reacts with a copper acetylide intermediate (formed in the copper cycle) to yield a pyridyl-alkynyl-palladium complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The pyridyl-alkynyl-palladium complex undergoes reductive elimination to produce this compound and regenerate the Pd(0) catalyst.

-

-

Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.

-

Deprotonation: The amine base deprotonates the alkyne to form a copper acetylide.

-

Transmetalation: The copper acetylide then participates in the transmetalation step of the palladium cycle.

-

Caption: Catalytic cycles of the Sonogashira coupling reaction.

The yield of the Sonogashira coupling for the synthesis of this compound is influenced by the choice of catalyst, solvent, base, and the halide on the pyridine ring.

| Starting Material | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromopyridine (B30812) | Pd(PPh₃)₂Cl₂ (Not specified) | CuI (Not specified) | Diisopropylamine (B44863) | - | 30 | 3 | 93 (of TMS-protected intermediate) | [2] |

| 3-Iodopyridine | Pd(OAc)₂ (5) | - | NaOAc | DMF | 100 | 0.25 | Not specified | [3] |

| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96 | [4][5] |

Stephens-Castro Coupling

The Stephens-Castro coupling is a cross-coupling reaction between a copper(I) acetylide and an aryl halide, typically in pyridine as a solvent, to form a disubstituted alkyne and a copper(I) halide.[6][7][8][9][10] This reaction predates the Sonogashira coupling and does not require a palladium catalyst.[7]

A general scheme for the Stephens-Castro coupling is as follows:

Caption: General scheme of Stephens-Castro coupling.

The precise mechanism of the Stephens-Castro coupling is not as well-defined as the Sonogashira coupling. However, it is generally believed to proceed through an oxidative addition-reductive elimination pathway involving copper intermediates.

-

Oxidative Addition: The copper(I) acetylide is thought to undergo oxidative addition to the aryl halide, forming a Cu(III) intermediate.

-

Reductive Elimination: This intermediate then undergoes reductive elimination to form the C-C bond of the product, this compound, and a copper(I) halide.

Caption: Proposed mechanism for the Stephens-Castro coupling.

Experimental Protocols

Sonogashira Coupling of 3-Bromopyridine with Trimethylsilylacetylene

This two-step protocol involves the initial coupling of 3-bromopyridine with trimethylsilylacetylene, followed by the deprotection of the silyl (B83357) group to yield this compound.

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridine

-

Materials:

-

3-Bromopyridine

-

Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Diisopropylamine

-

Trimethylsilylacetylene

-

Dichloromethane (for extraction)

-

Magnesium sulfate (B86663) (for drying)

-

-

Procedure:

-

To a reaction flask, add 3-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Purge the system with an inert gas (e.g., nitrogen or argon).

-

Under stirring and controlled temperature (30 °C), add diisopropylamine followed by trimethylsilylacetylene.

-

Maintain the reaction at 30 °C for 3 hours.

-

Upon completion (monitored by TLC or GC-MS), quench the reaction with water.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Step 2: Synthesis of this compound

-

Materials:

-

3-((Trimethylsilyl)ethynyl)pyridine

-

Tetrabutylammonium fluoride (B91410) (TBAF)

-

Solvent (e.g., THF)

-

-

Procedure:

-

Dissolve the crude 3-((trimethylsilyl)ethynyl)pyridine in a suitable solvent like THF.

-

Add a solution of TBAF to the mixture.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the product. A 93% yield for the formation of this compound from the intermediate has been reported.[2]

-

Purification and Characterization

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure. It is a yellow solid with a melting point of 38.5-39.5 °C.[2]

-

Characterization: The structure and purity of this compound can be confirmed by various spectroscopic methods:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridine ring protons and the acetylenic proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the pyridine ring carbons and the two sp-hybridized carbons of the alkyne.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (103.12 g/mol ).

-

IR Spectroscopy: The infrared spectrum will exhibit a characteristic C≡C stretching vibration for the alkyne and C-H stretching for the terminal alkyne.

-

Conclusion

The synthesis of this compound is most reliably achieved through the Sonogashira coupling reaction, which offers high yields and functional group tolerance. The Stephens-Castro coupling presents a palladium-free alternative, though it is less commonly employed. The choice of starting material, catalyst system, and reaction conditions can be optimized to achieve the desired outcome. This guide provides the necessary theoretical framework and practical protocols to aid researchers in the successful synthesis of this important chemical intermediate for applications in drug discovery and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 3. mdpi.org [mdpi.org]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]

- 8. Castro-Stephens Coupling | Ambeed [ambeed.com]

- 9. Castro–Stephens coupling - Wikiwand [wikiwand.com]

- 10. Castro-Stephens Coupling [drugfuture.com]

An In-depth Technical Guide to 3-Ethynylpyridine (CAS 2510-23-8): Properties, Hazards, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethynylpyridine (CAS 2510-23-8), a versatile heterocyclic building block crucial in pharmaceutical and materials science research. This document details its chemical and physical properties, associated hazards, and key experimental protocols for its synthesis and application in widely used chemical transformations.

Core Properties of this compound

This compound is an organic compound featuring a pyridine (B92270) ring substituted with an ethynyl (B1212043) group at the 3-position.[1] This structure imparts a unique combination of reactivity, making it a valuable intermediate in the synthesis of complex molecules. The presence of the nitrogen atom in the pyridine ring provides basic properties and a site for coordination with metals, while the terminal alkyne is highly reactive in various coupling reactions.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2510-23-8 | [2] |

| Molecular Formula | C₇H₅N | [2] |

| Molecular Weight | 103.12 g/mol | [2] |

| Appearance | White to gray to brown powder or crystal; may also appear as a yellow solid or colorless to pale yellow liquid. | [1] |

| Melting Point | 39-40 °C | [2] |

| Boiling Point | 83-84 °C at 30 mmHg | [2] |

| Flash Point | 56.67 °C (closed cup) | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1] |

| SMILES | C#Cc1cccnc1 | [2] |

| InChI Key | CLRPXACRDTXENY-UHFFFAOYSA-N | [2] |

Spectroscopic Data

While specific spectra are not provided here, this compound has been characterized using techniques such as X-ray crystallography and vibrational spectroscopy. These studies are crucial for understanding its molecular structure and bonding characteristics.

Hazards and Safety Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The Globally Harmonized System (GHS) classifications are summarized below.

GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Solids | 1 | Danger | H228: Flammable solid |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Engineering Controls : Use only outdoors or in a well-ventilated area, such as a fume hood. Use explosion-proof electrical and lighting equipment.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection : Use a dust mask (e.g., N95) or a respirator if ventilation is inadequate.

-

-

Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources. Use dry chemical, CO₂, water spray, or alcohol-resistant foam for extinguishing fires.

-

Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up. It is often recommended to store under an inert gas like nitrogen.

Synthesis and Experimental Protocols

This compound is primarily synthesized via palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Synthesis via Sonogashira Coupling

A common and efficient method for synthesizing this compound is the Sonogashira coupling of a 3-halopyridine (typically 3-bromopyridine) with a protected acetylene (B1199291) source, followed by deprotection.[3]

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound [1]

This protocol is adapted from established procedures for the synthesis of this compound from 3-bromopyridine.

Materials:

-

3-Bromopyridine (49.8 g, 0.31 mol)

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (5.4 g)

-

Copper(I) iodide (CuI) (1.5 g)

-

Trimethylsilylacetylene (B32187) (34.2 g, 0.34 mol)

-

Diisopropylamine (510 mL)

-

Potassium hydroxide (B78521) (KOH) (19.2 g, 0.62 mol)

-

Methanol (570 mL)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

1000 mL three-necked round-bottom flask, condenser, nitrogen inlet, magnetic stirrer.

Procedure:

Step 1: Sonogashira Coupling

-

To a 1000 mL three-necked round-bottom flask, add 3-bromopyridine (49.8 g), Pd(PPh₃)₂Cl₂ (5.4 g), and CuI (1.5 g).

-

Purge the flask with nitrogen gas.

-

Under stirring at a controlled temperature of 30°C, add diisopropylamine (510 mL) followed by the sequential addition of trimethylsilylacetylene (34.2 g).

-

Maintain the reaction mixture at 30°C for 3 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with deionized water.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude intermediate, 3-(trimethylsilylethynyl)pyridine.

Step 2: Deprotection

-

In a nitrogen-protected 1000 mL three-necked round-bottom flask, combine the crude intermediate from Step 1 with methanol (570 mL) and dichloromethane (300 mL).

-

Add potassium hydroxide (KOH) (19.2 g) to the mixture.

-

Stir the reaction at room temperature. Monitor the deprotection by TLC until the starting material is consumed.

-

After completion, quench the reaction with water and extract with dichloromethane.

-

Dry the combined organic layers over MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting residue is this compound, which can be further purified if necessary (e.g., by column chromatography or distillation). A yield of 30.3 g (93%) as a yellow solid has been reported.[1]

Applications in Drug Development and Materials Science

This compound is a key building block due to the synthetic versatility of its terminal alkyne group. It is widely used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole linkages.[4] This reaction is instrumental in bioconjugation, drug discovery, and the development of functional materials.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction provides an efficient way to link a this compound moiety to a molecule containing an azide (B81097) group. This is particularly useful for synthesizing libraries of compounds for biological screening or for attaching probes and tags to biomolecules.

Caption: General workflow for a CuAAC (Click Chemistry) reaction.

Detailed Experimental Protocol: General CuAAC Bioconjugation [5]

This protocol is a generalized procedure for labeling biomolecules and is directly applicable for reactions involving this compound.

Materials:

-

Alkyne-containing biomolecule (or this compound for small molecule synthesis)

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, prepared fresh)

-

Aminoguanidine (B1677879) (optional, to scavenge reactive oxygen species)

-

Appropriate buffer (e.g., phosphate (B84403) buffer)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-containing molecule (e.g., to a final concentration of ~30 µM) with the appropriate buffer to a volume of ~440 µL. If using this compound for small molecule synthesis, equimolar amounts with the azide are typically used.

-

Add the azide-containing molecule (e.g., 5 µL of a 5 mM stock for a final concentration of 50 µM).

-

Prepare a premixed solution of the copper catalyst and ligand. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA (a 5:1 ligand to copper ratio is recommended to protect biomolecules).[5] Add this premix to the reaction tube. Final copper concentration will be ~0.10 mM.

-

(Optional) Add aminoguanidine to a final concentration of 5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM stock for a final concentration of 5 mM).

-

Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the substrates. Monitor by an appropriate method (e.g., LC-MS, HPLC).

-

Upon completion, the product can be purified by methods suitable for the specific molecule (e.g., precipitation, chromatography).

Biological Activity and Signaling Pathways

Current literature primarily describes this compound as a biochemical reagent and a structural motif in the synthesis of biologically active compounds rather than a compound with direct effects on cellular signaling pathways.[6] Its utility lies in its ability to be incorporated into larger molecules that may then interact with specific biological targets.[3] For instance, pyridine-containing compounds are prevalent in medicinal chemistry, and the ethynyl group allows for the creation of diverse structures that can be screened for activity against various diseases, including cancer.[7][8][9] There is no substantial evidence to suggest that this compound itself is an agonist, antagonist, or modulator of any specific signaling pathway. Researchers using this compound should focus on the biological properties of the final, synthesized molecule.

References

- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 2. 3-乙炔基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. This compound | CAS#:2510-23-8 | Chemsrc [chemsrc.com]

- 7. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 3-alkylpyridine marine alkaloid analogs with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 3-Ethynylpyridine: Molecular Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid structure, combining a pyridine (B92270) ring with an ethynyl (B1212043) group, allows for its use in the synthesis of a wide array of complex molecules with diverse biological activities and material properties. This technical guide provides an in-depth overview of the molecular properties of this compound and a detailed protocol for its synthesis via the Sonogashira coupling reaction.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C7H5N | [1][2][3][4] |

| Molecular Weight | 103.12 g/mol | [1][5][6] |

| CAS Number | 2510-23-8 | |

| Appearance | Pale yellow to light brown solid | |

| Melting Point | 39-40 °C | |

| Boiling Point | 83-84 °C at 30 mmHg |

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process involving the Sonogashira coupling of 3-bromopyridine (B30812) with a protected alkyne, such as ethynyltrimethylsilane, followed by the removal of the silyl (B83357) protecting group.

Experimental Protocol: Sonogashira Coupling for 3-Alkynylpyridine Synthesis

The following is a representative experimental protocol for the synthesis of 3-alkynylpyridines, adapted from procedures for the Sonogashira coupling of bromopyridine derivatives.[1][2][7] This protocol can be specifically tailored for the synthesis of this compound.

Materials:

-

3-Bromopyridine

-

Terminal alkyne (e.g., Ethynyltrimethylsilane)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (Et₃N))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 3 mol%) and copper(I) iodide (e.g., 5 mol%).

-

Addition of Reactants: Add 3-bromopyridine (1.0 equivalent) and the anhydrous solvent.

-

Degassing: Degas the mixture by bubbling with the inert gas for 10-15 minutes.

-

Addition of Base and Alkyne: Add the amine base (e.g., 2.0 equivalents), followed by the dropwise addition of the terminal alkyne (e.g., 1.1 equivalents).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically between 60-100°C) and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Deprotection (if using a protected alkyne):

If a protected alkyne such as ethynyltrimethylsilane is used, the resulting silylated intermediate will require a deprotection step. This is typically achieved by treating the intermediate with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in a protic solvent.

Conclusion

This compound is a key synthetic intermediate with well-defined molecular properties. The Sonogashira coupling reaction provides a robust and versatile method for its synthesis, enabling access to a wide range of derivatives for applications in drug discovery and materials science. The provided protocol offers a solid foundation for researchers to synthesize this valuable compound and its analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 4. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Solubility Profile of 3-Ethynylpyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in forming carbon-carbon and carbon-heteroatom bonds, notably in reactions like the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"), makes it a valuable synthon for the creation of complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a consolidated overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents key reaction workflows where this compound is centrally involved.

Data Presentation: Solubility of this compound

The quantitative solubility data for this compound in a range of pure organic solvents is not extensively documented in publicly available literature. However, qualitative and semi-quantitative information has been compiled to guide solvent selection.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 100 mg/mL (requires sonication) | - | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Data Not Available | Soluble | [2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Data Not Available | Soluble | [2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Data Not Available | Soluble | [2] |

| Water | H₂O | Polar Protic | Data Not Available | Slightly Soluble | [2] |

Note: The solubility in DMSO was reported to require ultrasonic agitation to achieve the stated concentration. The term "Soluble" indicates that the compound is known to dissolve in the solvent, but specific concentration limits have not been formally published.

For in vivo research applications, this compound has been formulated in the following complex solvent systems:

| Solvent System | Composition | Reported Solubility | Source |

| System 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |

| System 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |

| System 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |

Experimental Protocols

While a specific, published experimental protocol for the determination of this compound solubility was not found, a general and robust methodology can be adapted from standard laboratory practices for organic compounds.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid, of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable quantitative analytical technique like GC or UV-Vis spectroscopy)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved solute is achieved. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

-

Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Analyze the diluted sample solutions and determine the concentration of this compound by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways involving this compound.

Caption: Workflow for the Sonogashira coupling reaction.

Caption: Workflow for a CuAAC "click chemistry" reaction.

References

Spectroscopic Profile of 3-Ethynylpyridine: A Technical Guide

Introduction

3-Ethynylpyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. Its rigid structure, afforded by the pyridine (B92270) ring and the ethynyl (B1212043) group, makes it a valuable building block for the construction of complex molecular architectures. Accurate characterization of this compound is paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in their endeavors.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.72 | d | H-2 |

| 8.57 | dd | H-6 |

| 7.77 | dt | H-4 |

| 7.26 | m | H-5 |

| 3.22 | s | ≡C-H |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 152.8 | C-6 |

| 149.1 | C-2 |

| 139.0 | C-4 |

| 123.3 | C-5 |

| 120.1 | C-3 |

| 82.9 | -C≡ |

| 77.8 | ≡C-H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3280 | Strong | ≡C-H stretch |

| 3050 | Medium | Aromatic C-H stretch |

| 2110 | Medium | C≡C stretch |

| 1580, 1475, 1420 | Medium-Strong | C=C and C=N ring stretching |

| 790, 710 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular weight of this compound is 103.12 g/mol .[1]

| m/z | Relative Intensity (%) | Assignment |

| 103 | 100 | [M]⁺ (Molecular Ion) |

| 76 | 60 | [M - HCN]⁺ |

| 51 | 45 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

¹H NMR: The spectrum is recorded with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

A Technical Guide to 3-Ethynylpyridine: Commercial Availability, Purity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, linear ethynyl (B1212043) group and the electronic properties of the pyridine (B92270) ring make it a valuable synthon for the construction of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity specifications, and detailed experimental protocols for its synthesis and purification.

Commercial Suppliers and Purity Specifications

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 96% to over 98%. The compound is generally available in research quantities, with some suppliers also offering bulk quantities upon request. The purity is most commonly assessed by Gas Chromatography (GC).

Below is a summary of prominent commercial suppliers and their stated purity for this compound (CAS No. 2510-23-8):

| Supplier | Stated Purity/Assay | Analytical Method |

| Sigma-Aldrich | 98% | Not specified |

| Thermo Scientific Chemicals | >96.0% | GC |

| TCI (Tokyo Chemical Industry) | >98.0% (GC)(T) | GC |

| BLD Pharm | Not specified | Provides NMR, HPLC, LC-MS, UPLC data |

| Chem-Impex International | ≥97% | Not specified |

| Combi-Blocks | >97% (GC) | GC |

Note: Purity specifications and availability are subject to change. It is recommended to consult the respective supplier's website or Certificate of Analysis (CoA) for the most current information.

Synthesis of this compound

The most prevalent method for the synthesis of this compound is the Sonogashira cross-coupling reaction. A common and efficient approach involves a two-step sequence: the Sonogashira coupling of a 3-halopyridine (typically 3-bromopyridine (B30812) or 3-iodopyridine) with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187), followed by a deprotection step.

Logical Workflow for the Synthesis of this compound

Caption: General workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis from 3-Bromopyridine

This protocol is adapted from a procedure for the synthesis of 3-acetylpyridine, where this compound is a key intermediate.[1]

Step 1: Sonogashira Coupling of 3-Bromopyridine with Trimethylsilylacetylene

-

Materials:

-

3-Bromopyridine (49.8 g, 0.31 mol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5.4 g)

-

Copper(I) iodide (CuI) (1.5 g)

-

Diisopropylamine (B44863) (510 mL)

-

Trimethylsilylacetylene (34.2 g, 0.34 mol)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas supply

-

1000 mL three-necked round-bottom flask

-

Stirring apparatus

-

Apparatus for solvent removal under reduced pressure

-

-

Procedure:

-

To a 1000 mL three-necked round-bottom flask, add 3-bromopyridine (49.8 g), Pd(PPh₃)₂Cl₂ (5.4 g), and CuI (1.5 g).

-

Purge the flask with nitrogen gas.

-

Under a controlled temperature of 30°C and with stirring, sequentially add diisopropylamine (510 mL) and trimethylsilylacetylene (34.2 g).

-

Maintain the reaction mixture at 30°C for 3 hours.

-

Upon completion (monitored by TLC or GC), quench the reaction with water.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude intermediate, 3-((trimethylsilyl)ethynyl)pyridine.

-

Step 2: Deprotection of 3-((Trimethylsilyl)ethynyl)pyridine

-

Materials:

-

Crude 3-((trimethylsilyl)ethynyl)pyridine from Step 1

-

Potassium hydroxide (B78521) (KOH) (19.2 g, 0.62 mol)

-

Methanol (570 mL)

-

Dichloromethane (300 mL)

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas supply

-

1000 mL three-necked round-bottom flask

-

Stirring apparatus

-

Apparatus for solvent removal under reduced pressure

-

-

Procedure:

-

In a nitrogen-purged 1000 mL three-necked round-bottom flask, combine the crude intermediate from the previous step with KOH (19.2 g), methanol (570 mL), and dichloromethane (300 mL).

-

Maintain the mixture at room temperature for 3 hours.

-

After the reaction is complete, quench with water.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound as a yellow solid.

-

Purification of this compound

Purification of the crude this compound is typically achieved by column chromatography on silica (B1680970) gel.

Experimental Protocol: Column Chromatography

-

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexanes (or petroleum ether)

-

Ethyl acetate (B1210297)

-

Chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

-

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product.

-

Fraction Collection: Collect fractions and monitor the separation by TLC.

-

Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

-

Signaling Pathway of Sonogashira Coupling

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Analytical Characterization

The purity and identity of this compound are confirmed using standard analytical techniques.

-

Gas Chromatography (GC): This is the most common method for determining the purity of this compound. A typical analysis would involve a capillary column suitable for polar compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the pyridine ring protons and the acetylenic proton. The spectrum for 3-((trimethylsilyl)ethynyl)pyridine will show a singlet for the trimethylsilyl (B98337) group.[2]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the two acetylenic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is a useful tool for identifying the key functional groups. A characteristic C≡C stretching vibration is expected around 2100-2260 cm⁻¹, and a ≡C-H stretch is typically observed around 3300 cm⁻¹. The IR spectrum of the silyl-protected intermediate will lack the ≡C-H stretch.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Potential Impurities

During the synthesis of this compound, several impurities may be formed:

-

Unreacted Starting Materials: Residual 3-bromopyridine or 3-((trimethylsilyl)ethynyl)pyridine.

-

Homocoupling Product: Diynes formed from the coupling of two molecules of the terminal alkyne (Glaser coupling) can be a significant byproduct, especially in the presence of oxygen.

-

Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as byproducts from the base used.

Careful control of reaction conditions, particularly maintaining an inert atmosphere, and efficient purification are crucial to minimize these impurities.

Conclusion

This compound is a readily available and highly valuable building block for the synthesis of a wide range of functional molecules. Its synthesis via the Sonogashira coupling of 3-bromopyridine and a protected acetylene is a well-established and efficient method. Proper purification and analytical characterization are essential to ensure the high purity required for applications in drug discovery and materials science. This guide provides a comprehensive overview to assist researchers in the procurement, synthesis, and handling of this important chemical intermediate.

References

potential applications of 3-Ethynylpyridine in research

An In-depth Technical Guide to the Research Applications of 3-Ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridine (B92270) ring substituted with an ethynyl (B1212043) group at the 3-position. This unique combination of a stable, electron-deficient aromatic ring and a highly reactive terminal alkyne moiety makes it an exceptionally versatile and valuable building block in modern chemical research.[1][2] Its ability to participate in a wide array of chemical transformations has led to its increasing use in medicinal chemistry, materials science, and organic synthesis.[1] This guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into research and development projects.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective use in experimental design. The compound is typically a colorless to pale yellow liquid or a low-melting solid.[1] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N | [1][3][4][5][6] |

| Molecular Weight | 103.12 g/mol | [1][3][4][5][7] |

| CAS Number | 2510-23-8 | [3][4][6][7][8] |

| Melting Point | 39-40 °C | [5][7][8][9] |

| Boiling Point | 178-182 °C (at 760 mmHg); 83-84 °C (at 30 mmHg) | [1][5][7][9] |

| Density | ~1.03 g/mL at 25 °C | [1][9] |

| Flash Point | 56-62 °C | [1][4][7] |

| Solubility | Soluble in common organic solvents (ethanol, ether); slightly soluble in water. | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

Core Applications in Research

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[10][11] this compound serves as a critical intermediate for synthesizing novel drug candidates, leveraging both the pyridine core and the reactive alkyne handle.[1]

-

Scaffold for Novel Therapeutics: It is an important building block for constructing complex molecules with unique biological activities, including targeted anti-cancer drugs.[1] The pyridine ring can engage in hydrogen bonding and other key interactions within protein active sites.[10]

-

Covalent Inhibitors: The ethynyl group can be incorporated into warheads for targeted covalent inhibitors, which form a permanent bond with a specific residue (often cysteine) in a protein target. This strategy has been successfully used to develop potent and selective inhibitors for kinases and other enzymes implicated in diseases like cancer.[12]

-

Click Chemistry for Bioconjugation: As a terminal alkyne, this compound is an ideal reagent for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[13][14] This reaction allows for the efficient and specific linking of the pyridine moiety to biomolecules (peptides, proteins, nucleic acids) or other small molecules containing an azide (B81097) group, facilitating the creation of bioconjugates, probes, and large compound libraries for high-throughput screening.[13][15]

Materials Science

The unique electronic properties of the conjugated system in this compound make it a valuable component in the design of advanced functional materials.[1][2]

-

Functional Polymers and OLEDs: It can be polymerized or incorporated into polymer chains to create materials with special photoelectric properties.[1] These materials are particularly promising for use in organic light-emitting diodes (OLEDs), where they can enhance luminous efficiency and device stability.[1][2]

-

Coordination Chemistry and Catalysis: The nitrogen atom in the pyridine ring acts as an effective ligand for coordinating with metal ions.[1][2] This property is exploited to create metal complexes that can serve as catalysts or as functional units within larger material frameworks for sensing and electronic applications.[2][4][16]

Organic Synthesis

Beyond specific applications, this compound is a foundational tool in organic synthesis. The dual reactivity of the ethynyl group (e.g., in cycloadditions, coupling reactions, and additions) and the pyridine ring (e.g., in nucleophilic or electrophilic substitutions) allows chemists to construct a diverse range of complex organic molecules.[1]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol describes a common method for synthesizing this compound from 3-bromopyridine (B30812) and an acetylene (B1199291) source, a variation of the Sonogashira cross-coupling reaction.[1][17]

References

- 1. This compound | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H5N | CID 186003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2510-23-8 | FE35096 | Biosynth [biosynth.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound 98 2510-23-8 [sigmaaldrich.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound | CAS#:2510-23-8 | Chemsrc [chemsrc.com]

- 10. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis, photoluminescence, catalysis and multilayer film assembly of an ethynylpyridine platinum compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

Theoretical Insights into the Reactivity of 3-Ethynylpyridine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine (B92270) ring and the reactive ethynyl (B1212043) group, govern its reactivity in a variety of important organic transformations. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, focusing on key reaction classes such as cycloadditions, cross-coupling reactions, and nucleophilic additions. We present a consolidation of quantitative data from computational studies, detailed experimental protocols for seminal reactions, and visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding and practical application of this compound in research and development.

Introduction

This compound serves as a crucial intermediate in the synthesis of a wide array of functional molecules, including potent kinase inhibitors and novel organic materials.[1] The nitrogen atom in the pyridine ring and the carbon-carbon triple bond of the ethynyl moiety are the primary centers of reactivity, participating in diverse reactions.[1] Understanding the underlying principles of its reactivity through theoretical and computational chemistry is paramount for the rational design of synthetic routes and the development of new molecular entities.[2] Density Functional Theory (DFT) has emerged as a powerful tool to elucidate reaction mechanisms, predict reactivity, and rationalize selectivity for reactions involving pyridine derivatives.[3] This guide aims to bridge the theoretical and practical aspects of this compound chemistry for professionals in the field.

Theoretical Studies on Reactivity

The reactivity of this compound is dictated by the electronic characteristics of both the pyridine ring and the ethynyl group. The pyridine nitrogen acts as a moderate electron-withdrawing group, influencing the electron density of the triple bond. Theoretical studies, primarily employing DFT, have been instrumental in quantifying the molecule's electronic properties and predicting its behavior in chemical reactions.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. For this compound, the HOMO is typically localized on the ethynyl group, making it susceptible to electrophilic attack, while the LUMO is distributed over the pyridine ring and the ethynyl group, indicating its propensity to accept electrons in nucleophilic and cycloaddition reactions.

A DFT analysis of substituted pyridines at the B3LYP/6-311G+(d,p) level of theory provides insights into how substituents influence the nucleophilicity of the pyridine nitrogen.[3] While this study did not specifically detail the frontier orbitals of this compound, the methodology is directly applicable. The calculated HOMO-LUMO energy gap is a critical parameter for predicting the kinetic stability of the molecule.

Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of click chemistry, and the ethynyl group of this compound readily participates in these reactions, most notably with azides to form 1,2,3-triazoles.[4] Theoretical studies on these [3+2] cycloadditions are crucial for understanding their mechanism and regioselectivity.

Computational studies on the cycloaddition of azides with various alkynes, often using DFT methods like B3LYP and M06-2X, have shown that these reactions typically proceed through a concerted, asynchronous transition state.[5][6][7] The regioselectivity, leading to either the 1,4- or 1,5-disubstituted triazole, is governed by both electronic and steric factors, which can be rationalized by analyzing the energies of the competing transition states.[4]

While specific activation energy calculations for the cycloaddition of this compound were not found in the reviewed literature, studies on similar systems provide valuable benchmarks. For instance, the uncatalyzed [3+2] cycloaddition of methyl azide (B81097) with propyne (B1212725) has calculated activation energies of around 18.5-18.8 kcal/mol (B3LYP/6-31G(d)).[8] For strain-promoted azide-alkyne cycloadditions (SPAAC), activation energies can be significantly lower.[5]

Table 1: Representative Calculated Activation Energies for 1,3-Dipolar Cycloadditions of Azides with Alkynes

| Dipole | Dipolarophile | Method | Activation Energy (ΔG‡, kcal/mol) | Reference |

| Methyl Azide | Propyne | B3LYP/6-31G(d) | 18.84 (TS1), 18.51 (TS2) | [8] |

| Benzyl Azide | BCN (Bicyclo[6.1.0]nonyne) | B3LYP-D3/6-311+G(d,p) | Not specified, but low | [5] |

| Phenyl Azide | Cyclohexyne | B3LYP | 14.1 | [9] |

| Unsubstituted Azide | Guanidine | B3LYP/6-311+G(2d,p) | >50 | [6] |

Note: These are for analogous reactions and serve as estimates for the reactivity of this compound.

Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds and is widely used to functionalize this compound.[10] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[11]

Theoretical studies have elucidated the complex catalytic cycle of the Sonogashira reaction, which involves oxidative addition, transmetalation, and reductive elimination steps.[4][5] DFT calculations have been employed to investigate the energetics of each step and to understand the role of the ligands, base, and copper co-catalyst. The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[4]

Table 2: Key Mechanistic Steps and Intermediates in Sonogashira Coupling

| Step | Description | Key Intermediates |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst. | Aryl-Pd(II)-halide complex |

| Transmetalation | The copper acetylide transfers the alkynyl group to the palladium center. | Di-organo-Pd(II) complex |

| Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. | Pd(0) complex |

Nucleophilic Addition

The electron-deficient nature of the pyridine ring can activate the ethynyl group towards nucleophilic attack. The regioselectivity of this addition is influenced by the position of the nitrogen atom. DFT studies on the nucleophilic addition of amines to activated alkenes show that the reaction can proceed through a stepwise mechanism involving a zwitterionic intermediate.[12] The activation barrier for the initial nucleophilic attack is a key determinant of the reaction rate.[12] A DFT analysis of substituted pyridines has been used to predict their nucleophilicity, providing a framework for understanding how this compound might behave as a nucleophile itself (e.g., in deprotonated form).[3]

Experimental Protocols

This section provides detailed experimental methodologies for key reactions involving this compound, based on established literature procedures.

Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The "click" reaction between an azide and a terminal alkyne is a robust method for synthesizing 1,2,3-triazoles.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [1][13]

-

To a solution of this compound (1.0 mmol) and the desired organic azide (1.0 mmol) in a 1:1 mixture of water and tert-butanol (B103910) (10 mL), add sodium ascorbate (B8700270) (0.1 mmol).

-

To this mixture, add a solution of copper(II) sulfate (B86663) pentahydrate (0.05 mmol) in water (1 mL).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Sonogashira Coupling: Synthesis of Aryl-Substituted 3-Ethynylpyridines

This protocol describes a typical Sonogashira coupling of this compound with an aryl iodide.[3][9]